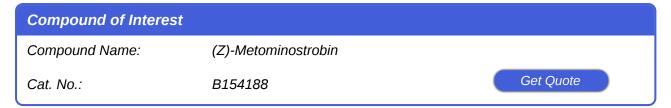




Application Notes and Protocols for (Z)-Metominostrobin in In Vitro Fungicidal Assays

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For Researchers, Scientists, and Drug Development Professionals

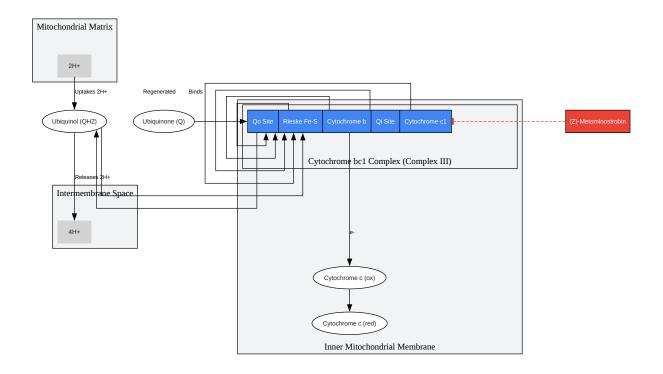
Introduction

(Z)-Metominostrobin is a synthetic fungicide belonging to the strobilurin class, which are known for their broad-spectrum activity against a wide range of fungal pathogens.[1][2] Like other strobilurins, its primary mode of action is the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain.[1][3][4][5] This disruption of ATP synthesis ultimately leads to fungal cell death.[4] These application notes provide detailed protocols for the formulation of (Z)-Metominostrobin and its use in in vitro fungicidal assays to determine its efficacy against various fungal species.

Mechanism of Action: Inhibition of the Q-Cycle

(Z)-Metominostrobin exerts its fungicidal effect by targeting the Q-cycle, a process that facilitates electron transfer and proton translocation within the cytochrome bc1 complex of the inner mitochondrial membrane. The Q-cycle involves the oxidation of ubiquinol (QH2) at the Qo site and the subsequent transfer of electrons to cytochrome c. (Z)-Metominostrobin competitively binds to the Qo site, blocking the binding of ubiquinol and thereby inhibiting the electron transfer to the Rieske iron-sulfur protein and cytochrome b.[3][5] This leads to a halt in the electron transport chain, cessation of ATP production, and ultimately, fungal cell death.





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Caption: Signaling pathway of (Z)-Metominostrobin inhibiting the Q-cycle.

Experimental Protocols



Preparation of (Z)-Metominostrobin Stock Solution

Due to the low aqueous solubility of **(Z)-Metominostrobin**, a stock solution must be prepared using an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for in vitro assays.

Materials:

- (Z)-Metominostrobin (analytical standard)
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes
- · Vortex mixer

Protocol:

- Accurately weigh a desired amount of (Z)-Metominostrobin powder (e.g., 10 mg) in a sterile microcentrifuge tube.
- Add a calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
- Vortex the tube thoroughly until the compound is completely dissolved.
- This stock solution can be stored at -20°C for long-term use. When needed, thaw at room
 temperature before preparing working solutions. Note: The final concentration of DMSO in
 the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the fungal
 cells.[6][7]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

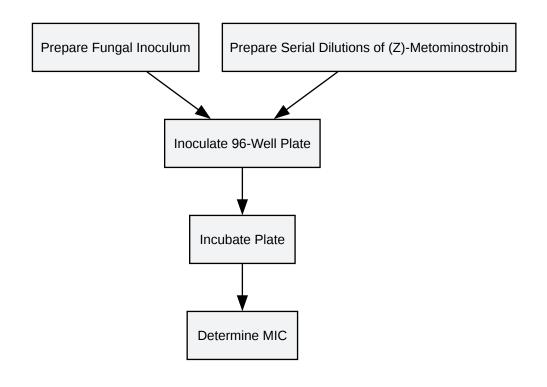
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:



- (Z)-Metominostrobin stock solution
- · Fungal isolate(s) of interest
- Appropriate sterile liquid growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
- Sterile 96-well microtiter plates
- Sterile diluent (e.g., sterile water or growth medium)
- Spectrophotometer or microplate reader
- Incubator

Protocol Workflow:



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Caption: Experimental workflow for MIC determination.

Detailed Protocol:



Inoculum Preparation:

- Culture the fungal isolate on a suitable agar medium.
- Prepare a fungal suspension in sterile saline or medium, and adjust the turbidity to a 0.5
 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
- Further dilute the suspension in the growth medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).

Serial Dilution of (Z)-Metominostrobin:

- \circ In a sterile 96-well plate, add 100 μL of sterile growth medium to wells 2 through 12 of a designated row.
- Prepare a working solution of (Z)-Metominostrobin from the stock solution. For example, dilute the 10 mg/mL stock to 200 μg/mL in the growth medium.
- $\circ~$ Add 200 μL of this 200 $\mu g/mL$ working solution to well 1.
- \circ Perform a 2-fold serial dilution by transferring 100 μ L from well 1 to well 2, mixing well, and then transferring 100 μ L from well 2 to well 3, and so on, up to well 10. Discard 100 μ L from well 10.
- Well 11 should serve as the growth control (containing only medium and inoculum).
- Well 12 should serve as the sterility control (containing only medium).

Inoculation:

Add 100 μL of the prepared fungal inoculum to wells 1 through 11. This will bring the final volume in each well to 200 μL and halve the concentration of the fungicide in each well.

Incubation:

 Seal the plate and incubate at an appropriate temperature (e.g., 35°C) for 24-72 hours, depending on the growth rate of the fungus.



· MIC Determination:

 The MIC is the lowest concentration of (Z)-Metominostrobin at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density (OD) using a microplate reader.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills a particular fungus. It is determined as a subsequent step after the MIC assay.

Materials:

- 96-well plate from the completed MIC assay
- Sterile agar plates (e.g., Sabouraud Dextrose Agar)
- Sterile micropipette and tips

Protocol:

- From each well of the MIC plate that shows no visible growth (i.e., at and above the MIC), take a 10-100 μL aliquot.
- Spot-inoculate the aliquots onto separate, labeled sections of an agar plate.
- Include a subculture from the growth control well to ensure the viability of the fungus.
- Incubate the agar plate at the appropriate temperature until growth is visible in the control spot.
- The MFC is the lowest concentration of **(Z)-Metominostrobin** from which no fungal colonies grow on the agar plate, indicating at least a 99.9% reduction in the initial inoculum.

Data Presentation



The results of the in vitro fungicidal assays should be presented in a clear and organized manner to allow for easy comparison and interpretation.

Table 1: MIC and MFC Values of (Z)-Metominostrobin against Various Fungal Species

Fungal Species	MIC (μg/mL)	MFC (μg/mL)	MFC/MIC Ratio	Interpretation
Aspergillus fumigatus				
Candida albicans				
Fusarium oxysporum	-			
Botrytis cinerea	-			

Interpretation: An MFC/MIC ratio of \leq 4 is generally considered indicative of fungicidal activity, while a ratio of > 4 suggests fungistatic activity.

Table 2: Example of a 96-Well Plate Layout for MIC Determination



Wel I	1	2	3	4	5	6	7	8	9	10	11	12
(Z)- Met omi nost robi n (μg/ mL)	100	50	25	12.5	6.25	3.13	1.56	0.78	0.39	0.20	0	0
Inoc ulu m	+	+	+	+	+	+	+	+	+	+	+	-
Gro wth (Visi ble)												

Conclusion

These protocols provide a framework for the in vitro evaluation of **(Z)-Metominostrobin**'s fungicidal properties. Adherence to standardized methodologies is crucial for obtaining reproducible and comparable results. The data generated from these assays are essential for understanding the antifungal spectrum and potency of **(Z)-Metominostrobin**, which can inform its application in agricultural and potentially clinical settings. Further investigations may include time-kill assays to study the dynamics of fungal killing and checkerboard assays to assess synergistic or antagonistic interactions with other antifungal agents.

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